2-(3-Bromo-pyrazol-1-yl)-3-chloro-pyridine
Overview
Description
2-(3-Bromo-pyrazol-1-yl)-3-chloro-pyridine is a useful research compound. Its molecular formula is C8H5BrClN3 and its molecular weight is 258.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photoreactions and Proton Transfer
Studies on derivatives of 2-(1H-pyrazol-5-yl)pyridine, including 2-(3-bromo-1H-pyrazol-5-yl)pyridine, have demonstrated their ability to undergo various photoreactions and proton transfers. These compounds exhibit three types of photoreactions: excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer in hydrogen-bonded complexes. These processes are significant in understanding the photophysical behavior of these compounds, making them potential candidates for application in photochemical sensors, switches, and other optoelectronic devices (Vetokhina et al., 2012).
Insecticide Intermediate Synthesis
3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, a closely related compound, has been identified as an important intermediate in the synthesis of chlorantraniliprole, a new insecticide. This showcases the compound's relevance in developing pest control solutions, highlighting the chemical's role in synthesizing agriculturally significant products (Niu Wen-bo, 2011).
Coordination Chemistry and Catalysis
The coordination chemistry of pyrazolylpyridines, including derivatives similar to 2-(3-bromo-pyrazol-1-yl)-3-chloro-pyridine, has been extensively studied. These compounds serve as versatile ligands, forming complexes with various metals. Such complexes are useful in catalysis, luminescent materials for biological sensing, and studies of thermal and photochemical spin-state transitions. This indicates the compound's potential utility in developing new catalytic systems and materials for sensing and electronic applications (Halcrow, 2005).
Biological Activity
Derivatives of this compound have been synthesized and shown to possess significant biological activities. For example, compounds synthesized using this structure have demonstrated good fungicidal and antiviral activities against tobacco mosaic virus. This highlights the compound's potential in the development of new antiviral and antifungal agents, contributing to the pharmaceutical and agricultural sectors (Li et al., 2015).
Properties
IUPAC Name |
2-(3-bromopyrazol-1-yl)-3-chloropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN3/c9-7-3-5-13(12-7)8-6(10)2-1-4-11-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUVEMGREZOAGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=CC(=N2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301257867 | |
Record name | 2-(3-Bromo-1H-pyrazol-1-yl)-3-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301257867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500011-85-8 | |
Record name | 2-(3-Bromo-1H-pyrazol-1-yl)-3-chloropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=500011-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Bromo-1H-pyrazol-1-yl)-3-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301257867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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